molecular formula C7H6O4S B046849 3-Formylbenzenesulfonic acid CAS No. 98-45-3

3-Formylbenzenesulfonic acid

Cat. No.: B046849
CAS No.: 98-45-3
M. Wt: 186.19 g/mol
InChI Key: MRXZEDMLQMDMGB-UHFFFAOYSA-N
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Description

3-Formylbenzenesulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H6O4S and its molecular weight is 186.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Hexaphenylbenzene-Based Receptors : It is used in synthesizing hexaphenylbenzene-based receptors for the ratiometric detection of cyanide ions in aqueous media. This application is significant in the development of sensors and detection systems (Pramanik, Bhalla, & Kumar, 2014).

  • Catalysis in Chemical Reactions : The compound serves as a catalyst in the oxidation of p-chlorotoluene and cyclohexene. This is crucial in understanding the selectivity and efficiency of various catalytic processes (Maurya, Kumar, Kumar, & Costa Pessoa, 2008).

  • Anticancer Activity : 3-Formylbenzenesulfonic acid thiosemicarbazone complexes have shown moderate anticancer activity in established human cancer cell lines. This highlights its potential in cancer research and therapy (Sirbu et al., 2017).

  • Synthesis of Chemical Compounds : It has been used in the synthesis of various compounds for scientific research, demonstrating its versatility in organic synthesis (Bao et al., 2017).

  • Luminescent Materials : It is utilized as a ligand in coordination polymers, which show blue luminescence, indicating its application in the development of new luminescent materials (Li, Zhai, Hu, & Jiang, 2010).

  • Antibacterial and Electrochemical Applications : Derivatives of 3-Formylsalicylic acid, closely related to this compound, are used in antibacterial, bacteriostasis drug, and fluorescent applications, as well as in electrochemistry and magnetic material fields (Nie, 2012).

Future Directions

While specific future directions for 3-Formylbenzenesulfonic acid are not mentioned in the available resources, sulfonic acids and their derivatives have been widely used in various fields including the synthesis of dyes and detergents, as catalysts in organic reactions, and in drug design . Therefore, it is reasonable to expect that future research may focus on exploring new applications and synthesis methods for this compound.

Properties

IUPAC Name

3-formylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXZEDMLQMDMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018993
Record name 3-Formylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98-45-3
Record name 3-Formylbenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Formylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-FORMYLBENZENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PB54HE80G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-hydroxy-3-formylbenzenesulfonic acid (5-sulfosalicylaldehyde) contribute to the racemization of amino acids in these heterogeneous catalytic systems?

A1: 4-Hydroxy-3-formylbenzenesulfonic acid (SSA) plays a crucial role in these heterogeneous catalysts by acting as a ligand. It immobilizes onto strongly basic anion exchange resins in their hydroxide (OH-) form. [, ] The SSA then forms a Schiff base complex with the amino acid in the presence of copper (II) ions. This complex formation is essential for the racemization reaction to occur. [, ]

Q2: What are the advantages of using a heterogeneous catalyst system based on anion exchange resins and 4-hydroxy-3-formylbenzenesulfonic acid for amino acid racemization?

A2: The research highlights several benefits of this approach:

  • ** Reusability:** The heterogeneous catalysts can be easily separated from the reaction mixture and reused multiple times. []
  • Enhanced Reaction Rate: The heterogeneous systems demonstrated significantly faster racemization kinetics compared to homogeneous counterparts. For instance, (S)-alanine racemization was accelerated 880 times compared to a homogeneous reaction. []
  • Controllable Activity: The activity of the catalyst can be adjusted by modifying factors like the degree of neutralization of the anion exchanger with SSA and the quantity of copper (II) ions present. [, ]
  • Structure-Activity Relationship: The studies reveal a correlation between the catalyst's activity and the "internal capacity" (f) of the anion exchanger, which is influenced by the type of quaternary ammonium groups present. Anion exchangers with s-hydroxyalkyl substituents exhibit higher catalytic activity. []

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